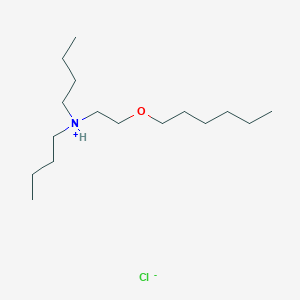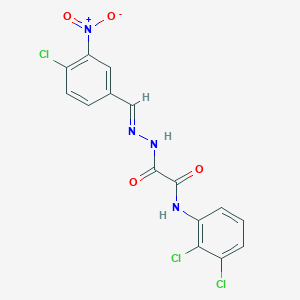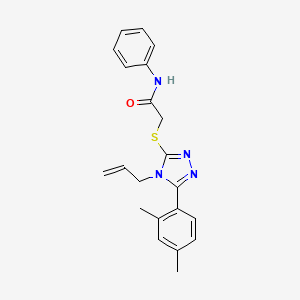
2-((4-Allyl-5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Allyl-5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide: is a complex organic compound with the following structural formula:
C20H20N4OS
It belongs to the class of 1,2,4-triazole derivatives and exhibits interesting biological properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-allyl-5-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol (a precursor) with N-phenylacetyl chloride . The reaction proceeds under suitable conditions (usually in an organic solvent) to yield the desired product.
Industrial Production: While industrial-scale production details are proprietary, laboratories typically employ similar synthetic strategies on a larger scale. Optimization of reaction conditions, purification, and yield enhancement are crucial for efficient production.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenylacetamide moiety.
Reduction: Reduction of the triazole ring or the carbonyl group may yield different derivatives.
Oxidation: Oxidizing agents like or are commonly used.
Substitution: Nucleophiles such as or participate in substitution reactions.
Reduction: Reducing agents like or are employed.
Major Products: The specific products depend on reaction conditions, substituents, and regioselectivity. Isolation and characterization are essential to identify the major products.
Scientific Research Applications
Chemistry:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activities.
Catalysis: The compound may serve as a ligand in catalytic reactions.
Antimicrobial Properties: Investigations into its antibacterial or antifungal effects.
Anticancer Activity: Studies on its potential as an anticancer agent.
Enzyme Inhibition: Evaluation of its inhibitory effects on specific enzymes.
Agrochemicals: Possible use as a pesticide or herbicide.
Materials Science: Incorporation into polymers or materials for specific properties.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with cellular targets, such as enzymes, receptors, or DNA. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
While 2-((4-Allyl-5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is unique, similar compounds include:
- 4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 2-allyl-4-methylphenol
Properties
CAS No. |
618441-08-0 |
|---|---|
Molecular Formula |
C21H22N4OS |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[[5-(2,4-dimethylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C21H22N4OS/c1-4-12-25-20(18-11-10-15(2)13-16(18)3)23-24-21(25)27-14-19(26)22-17-8-6-5-7-9-17/h4-11,13H,1,12,14H2,2-3H3,(H,22,26) |
InChI Key |
XOAXAMMRVMYABX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-methoxyphenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003400.png)

![N-[2-acetamido-6-(dimethoxymethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]acetamide](/img/structure/B12003410.png)
![[3,4,5-Triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate](/img/structure/B12003418.png)
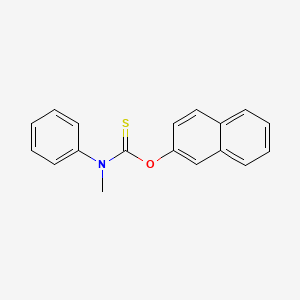

![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003454.png)
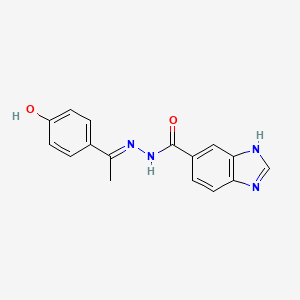
![5-(4-tert-butylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12003468.png)
